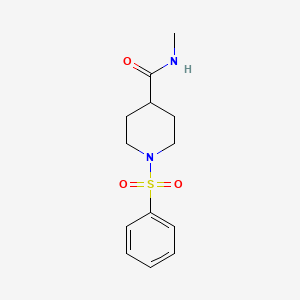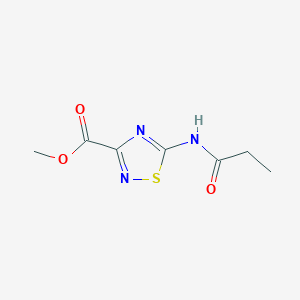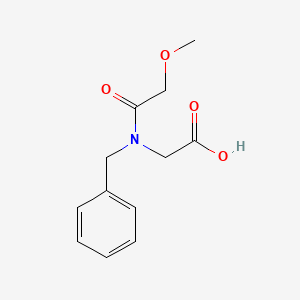![molecular formula C18H23N3O4 B6635964 1-[1-(Benzylcarbamoyl)piperidin-4-yl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B6635964.png)
1-[1-(Benzylcarbamoyl)piperidin-4-yl]-5-oxopyrrolidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[1-(Benzylcarbamoyl)piperidin-4-yl]-5-oxopyrrolidine-3-carboxylic acid, commonly known as Boc-4-piperidone, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has a unique structure that makes it an attractive molecule for researchers to study.
Applications De Recherche Scientifique
Boc-4-piperidone has been extensively studied for its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound has been used as a starting material for the synthesis of various bioactive molecules such as antipsychotic agents, anti-inflammatory agents, and anti-tumor agents. Boc-4-piperidone has also been used as a building block for the synthesis of various polymers and materials.
Mécanisme D'action
The mechanism of action of Boc-4-piperidone is not fully understood. However, it is believed that this compound acts as a prodrug, which is converted into its active form inside the body. The active form of Boc-4-piperidone is believed to inhibit the activity of various enzymes and proteins, which play a crucial role in various physiological processes.
Biochemical and Physiological Effects:
Boc-4-piperidone has been shown to exhibit various biochemical and physiological effects. This compound has been shown to inhibit the activity of various enzymes such as acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter. Boc-4-piperidone has also been shown to exhibit anti-inflammatory and anti-tumor properties.
Avantages Et Limitations Des Expériences En Laboratoire
Boc-4-piperidone has several advantages for lab experiments. This compound is readily available and can be synthesized using various methods. Boc-4-piperidone is also stable under various conditions, making it an ideal compound for various experiments. However, this compound has some limitations, such as its potential toxicity and limited solubility in water.
Orientations Futures
There are several future directions for the study of Boc-4-piperidone. One of the most promising directions is the development of new drugs based on the structure of Boc-4-piperidone. This compound has shown potential as a starting material for the synthesis of various bioactive molecules, and further research in this area could lead to the development of new drugs for various diseases. Another future direction is the study of the mechanism of action of Boc-4-piperidone, which could provide valuable insights into the physiological processes that this compound affects.
Conclusion:
In conclusion, Boc-4-piperidone is a unique compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been extensively studied for its biochemical and physiological effects, and it has shown promise as a starting material for the synthesis of various bioactive molecules. Further research in this area could lead to the development of new drugs for various diseases.
Méthodes De Synthèse
Boc-4-piperidone can be synthesized using various methods. One of the most common methods is the reaction between 4-piperidone and benzyl isocyanate, followed by the protection of the amino group using tert-butoxycarbonyl (Boc) group. This reaction results in the formation of Boc-4-piperidone, which can be further purified using various techniques such as chromatography.
Propriétés
IUPAC Name |
1-[1-(benzylcarbamoyl)piperidin-4-yl]-5-oxopyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4/c22-16-10-14(17(23)24)12-21(16)15-6-8-20(9-7-15)18(25)19-11-13-4-2-1-3-5-13/h1-5,14-15H,6-12H2,(H,19,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJWLROSLWZLNMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CC(CC2=O)C(=O)O)C(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(Benzylcarbamoyl)piperidin-4-yl]-5-oxopyrrolidine-3-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-5-[(1-propan-2-ylpyrazol-4-yl)methylamino]benzoic acid](/img/structure/B6635893.png)
![N-[(1,3-dimethylindol-2-yl)methyl]-2-methyloxan-4-amine](/img/structure/B6635895.png)

![N-[(5-oxo-1,2-dihydropyrazol-3-yl)methyl]-3H-benzimidazole-5-carboxamide](/img/structure/B6635902.png)

![N-[2-(1H-indol-5-yl)ethyl]-2-methoxyacetamide](/img/structure/B6635911.png)
![N-[2-(1H-indol-5-yl)ethyl]-2-phenoxyacetamide](/img/structure/B6635919.png)
![1-[(4-methoxyphenyl)methyl]-N-methyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B6635938.png)
![2-chloro-1-(3-methyl-5,7-dihydro-4H-[1,2]oxazolo[5,4-c]pyridin-6-yl)ethanone](/img/structure/B6635942.png)
![2-chloro-N-[2-[1-(4-methylphenyl)sulfonylindol-6-yl]ethyl]acetamide](/img/structure/B6635950.png)

![1-[2-[(2,4-Dimethylphenyl)sulfonylamino]ethyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B6635976.png)
